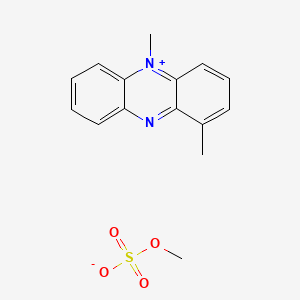
2-(2,5-Dihydro-1H-imidazol-1-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dihydro-1H-imidazol-1-yl)ethan-1-amine is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dihydro-1H-imidazol-1-yl)ethan-1-amine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the use of Schiff’s base complex nickel catalyst for a one-pot microwave-assisted synthesis, which provides excellent yields .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. These methods typically employ robust catalysts and optimized reaction conditions to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dihydro-1H-imidazol-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields imidazole N-oxides, while reduction produces amines .
Aplicaciones Científicas De Investigación
2-(2,5-Dihydro-1H-imidazol-1-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of materials with specific properties, such as catalysts and dyes
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dihydro-1H-imidazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. This coordination ability makes it a valuable component in drug design and development .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 2-(1H-imidazol-2-yl)ethan-1-amine
- 2-(1H-imidazol-5-yl)ethan-1-amine
Uniqueness
What sets 2-(2,5-Dihydro-1H-imidazol-1-yl)ethan-1-amine apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure allows for targeted applications in various fields, making it a versatile and valuable compound .
Propiedades
Número CAS |
40433-99-6 |
|---|---|
Fórmula molecular |
C5H11N3 |
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
2-(2,4-dihydroimidazol-3-yl)ethanamine |
InChI |
InChI=1S/C5H11N3/c6-1-3-8-4-2-7-5-8/h2H,1,3-6H2 |
Clave InChI |
JJNSJUUAUKQJPF-UHFFFAOYSA-N |
SMILES canónico |
C1C=NCN1CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)


![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)



![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)


![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)

![1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene](/img/structure/B14670058.png)
